(6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Overview
Description
“(6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is a fluorinated building block with the empirical formula C10H8FNO3 . It has a molecular weight of 209.17 . This compound is a useful research chemical .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C1NC2=CC(F)=CC=C2C1CC(O)=O
. The InChI is 1S/C10H8FNO3/c11-5-1-2-6-7(4-9(13)14)10(15)12-8(6)3-5/h1-3,7H,4H2,(H,12,15)(H,13,14)
. Physical And Chemical Properties Analysis
This compound is a solid . It has a LogP value of 1.47410 . It has a topological polar surface area of 66.4 . It has 2 rotatable bonds .Scientific Research Applications
Metabolic Oxidation Studies
Research has been conducted on the metabolic oxidation of similar compounds to (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. For instance, a study on the CRTh2 antagonist Setipiprant, which is structurally related, helped understand the regio- and enantioselectivity of metabolic oxidation processes (Risch et al., 2015).
Catalytic Activity in Synthesis
The catalytic activity of nickel ferrite nanoparticles was studied in the synthesis of derivatives involving similar fluoro-indole compounds. This research contributes to understanding the synthesis process of complex molecules like (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (Rao et al., 2019).
Reaction Studies
A study on the reaction of 2-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acids esters with phenylhydrazine revealed insights into the regioselective addition processes. This research could be relevant for understanding the chemical behavior of compounds like (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (Koz’minykh et al., 2007).
Fluoroacetylation of Indoles
The fluoroacetylation of indoles, using fluorinated acetic acids, offers insights into the synthesis of diverse fluoromethyl indol-3-yl ketones. This research could be pertinent for understanding the fluoroacetylation aspects of (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (Yao et al., 2016).
Synthesis of Complex Molecules
Investigations into the synthesis of complex molecules, such as the reaction of (E)-(2-oxo-1,2-dihydroindol-3-ylidene)acetic acid esters with methyl ethyl ketone, provide valuable insights. Such studies can enhance our understanding of the synthetic pathways relevant to compounds like (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (El-Samahy, 2005).
Crystal Structure Studies
Crystal structure studies, like the one conducted on Fluroxypyr, provide key insights into the structural aspects of fluoro-acid compounds. This knowledge is crucial for understanding the structure and potential applications of (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (Park et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-(6-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-5-1-2-6-7(4-9(13)14)10(15)12-8(6)3-5/h1-3,7H,4H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGBSHPZFPPKHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679771 | |
Record name | (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
CAS RN |
915922-16-6 | |
Record name | (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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